Cas no 1209774-76-4 (2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride)

2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride
-
- インチ: 1S/C12H12N2O2.ClH/c1-16-10-4-2-3-9(7-10)11(15)8-12-13-5-6-14-12;/h2-7H,8H2,1H3,(H,13,14);1H
- InChIKey: SLIPEPFBKBECED-UHFFFAOYSA-N
- SMILES: C(C1C=CC=C(OC)C=1)(=O)CC1=NC=CN1.Cl
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070126-1g |
2-(1H-Imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride |
1209774-76-4 | 95% | 1g |
¥4598.0 | 2023-04-05 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000745486-1g |
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride |
1209774-76-4 | 95+% | 1g |
¥5528.00 | 2023-09-15 | |
Enamine | EN300-55428-5.0g |
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride |
1209774-76-4 | 93% | 5.0g |
$1779.0 | 2023-02-10 | |
Chemenu | CM416315-250mg |
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride |
1209774-76-4 | 95%+ | 250mg |
$288 | 2023-01-19 | |
Enamine | EN300-55428-10.0g |
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride |
1209774-76-4 | 93% | 10.0g |
$2638.0 | 2023-02-10 | |
Enamine | EN300-55428-0.05g |
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride |
1209774-76-4 | 93% | 0.05g |
$135.0 | 2023-02-10 | |
Aaron | AR019YBW-250mg |
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride |
1209774-76-4 | 95% | 250mg |
$423.00 | 2025-02-08 | |
1PlusChem | 1P019Y3K-50mg |
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride |
1209774-76-4 | 95% | 50mg |
$216.00 | 2025-03-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322297-50mg |
2-(1h-Imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride |
1209774-76-4 | 95% | 50mg |
¥2911.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322297-250mg |
2-(1h-Imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride |
1209774-76-4 | 95% | 250mg |
¥7776.00 | 2024-08-09 |
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride 関連文献
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochlorideに関する追加情報
Research Brief on 2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride (CAS: 1209774-76-4)
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride (CAS: 1209774-76-4) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have explored its potential as a bioactive molecule, particularly in the context of targeting specific enzymatic pathways and receptor interactions. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications.
The compound has garnered attention due to its structural features, which include an imidazole ring and a methoxyphenyl group. These moieties are known to confer bioactivity in various pharmacological contexts. Recent synthetic approaches have optimized the yield and purity of 2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride, enabling more robust preclinical evaluations. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound.
Pharmacological studies have revealed that 2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride exhibits promising activity as a modulator of certain kinase enzymes. In vitro assays demonstrate its ability to inhibit specific kinases involved in inflammatory and proliferative pathways. These findings suggest potential applications in treating conditions such as cancer and autoimmune diseases. However, further in vivo studies are required to validate these effects and assess the compound's safety profile.
In addition to its kinase-modulating properties, recent research has explored the compound's interactions with G-protein-coupled receptors (GPCRs). Preliminary data indicate that it may act as a ligand for certain GPCRs, opening avenues for its use in neurological and cardiovascular therapeutics. Computational modeling and molecular docking studies have provided insights into the binding mechanisms, which could guide the design of more potent derivatives.
Despite these promising findings, challenges remain in the development of 2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Current research is focused on structural optimization to enhance its pharmacokinetic properties while maintaining its bioactivity. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its translation into clinical trials.
In conclusion, 2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride represents a promising candidate for drug development, with multifaceted pharmacological activities. Continued research is essential to fully elucidate its therapeutic potential and overcome existing challenges. This compound exemplifies the intersection of chemical innovation and biological application, highlighting the dynamic nature of modern drug discovery.
1209774-76-4 (2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride) Related Products
- 872715-55-4(benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate)
- 2230799-65-0(1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine)
- 2172246-21-6(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)
- 2138154-80-8(5-Bromo-3-pentylthiophene-2-carboxylic acid)
- 393565-04-3(N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide)
- 206196-96-5(Aspidosine Hydrobromide)
- 681034-15-1((-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate)
- 1805548-34-8(2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid)
- 1803574-06-2(2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol)
- 1105626-26-3(1-(Pyrrolidine-2-carbonyl)azepane)




